molecular formula C37H35N2O6S2- B12732796 Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium CAS No. 85305-31-3

Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium

Cat. No.: B12732796
CAS No.: 85305-31-3
M. Wt: 667.8 g/mol
InChI Key: GDWLILVPDCBEED-UHFFFAOYSA-M
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Description

Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium is a complex organic compound known for its vibrant blue color. It is commonly used as a dye and is known by various names in different contexts. The compound has a molecular formula of C37H37N2NaO9S3 and a molecular weight of 772.88 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium involves multiple steps, including the reaction of ethylbenzylamine with sulfonated benzyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The intermediate products are then further reacted to form the final compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzyl compounds .

Scientific Research Applications

Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. This binding can affect various cellular pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant blue color and ability to bind to various molecular targets make it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

85305-31-3

Molecular Formula

C37H35N2O6S2-

Molecular Weight

667.8 g/mol

IUPAC Name

[N-ethyl-4-[[4-[ethyl-[phenyl(sulfonato)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]-phenylmethanesulfonate

InChI

InChI=1S/C37H36N2O6S2/c1-3-38(36(46(40,41)42)31-16-10-6-11-17-31)33-24-20-29(21-25-33)35(28-14-8-5-9-15-28)30-22-26-34(27-23-30)39(4-2)37(47(43,44)45)32-18-12-7-13-19-32/h5-27,36-37H,3-4H2,1-2H3,(H-,40,41,42,43,44,45)/p-1

InChI Key

GDWLILVPDCBEED-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)C(C3=CC=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=CC=C4)C(C5=CC=CC=C5)S(=O)(=O)[O-]

Origin of Product

United States

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